Scientific Field: Biomedical Science
Summary of Application: This research involves the synthesis, characterization, and evaluation of hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers for transport and delivery in pancreatic cell lines.
Methods of Application: The researchers prepared hyperbranched HPMA polymers with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine.
Results or Outcomes: The non-drug loaded polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalized in 2D cell culture and transported efficiently to the center of dense pancreatic cancer 3D spheroids.
Scientific Field: Polymer Science
Methods of Application: The researchers prepared several hydrogels via free radical copolymerization.
Results or Outcomes: The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties).
10-Undecenamide, N-(2-hydroxyethyl)- is an organic compound with the molecular formula C13H25NO2 and a molecular weight of approximately 227.34 g/mol. This compound features a long undecene chain, which contributes to its unique properties, particularly in various applications such as cosmetics and pharmaceuticals. The structure includes an amide functional group and a hydroxyethyl substituent, making it versatile for different chemical interactions and biological activities.
Research indicates that 10-Undecenamide, N-(2-hydroxyethyl)- exhibits notable biological activities:
The synthesis of 10-Undecenamide, N-(2-hydroxyethyl)- can be achieved through several methods:
10-Undecenamide, N-(2-hydroxyethyl)- is utilized in various fields:
Interaction studies involving 10-Undecenamide, N-(2-hydroxyethyl)- focus on its compatibility with other cosmetic ingredients and its behavior in biological systems:
Several compounds share structural similarities with 10-Undecenamide, N-(2-hydroxyethyl)-. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Undecylenamide | C11H21NO | Lacks hydroxyethyl group; primarily used as an antimicrobial agent. |
Oleamide | C18H35NO | Longer carbon chain; known for sleep-inducing properties. |
Lauramide | C12H25NO | Similar amide structure; used mainly as a surfactant. |
10-Undecenamide, N-(2-hydroxyethyl)- stands out due to its specific hydroxyethyl substituent that enhances its hydrophilicity compared to other amides like undecylenamide and lauramide. This feature makes it particularly effective in cosmetic applications where moisture retention is crucial.